(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Overview
Description
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a cyclopentyl group, a hydroxy group, and a phenyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and benzaldehyde as the primary starting materials.
Aldol Condensation: Cyclopentanone undergoes an aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide to form an α,β-unsaturated ketone.
Reduction: The α,β-unsaturated ketone is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Hydrolysis: The alcohol is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 2-cyclopentyl-2-oxo-2-phenylacetic acid.
Reduction: Formation of 2-cyclopentyl-2-hydroxy-2-phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group may also contribute to hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-phenylacetic acid: Lacks the cyclopentyl and hydroxy groups, making it less complex.
Cyclopentylacetic acid: Lacks the phenyl and hydroxy groups, reducing its potential for diverse interactions.
2-hydroxy-2-phenylacetic acid: Lacks the cyclopentyl group, affecting its steric properties.
Uniqueness
(S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid is unique due to the combination of its cyclopentyl, hydroxy, and phenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUEQCOAQCQLP-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@](C2=CC=CC=C2)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64471-43-8 | |
Record name | alpha-Cyclopentylmandelic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3DQW44KMU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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